(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
Description
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a fluorinated pyrrolidine derivative with a 2-cyanopyrrolidine scaffold and a chloroacetyl substituent. Its stereochemistry at the C2 and C4 positions ((2S,4S)-configuration) is critical for its biological activity, particularly as a fibroblast activation protein (FAP) inhibitor and dipeptidyl peptidase-IV (DPP-IV) inhibitor . The compound’s design leverages the electrophilic 2-cyano group, which forms covalent adducts with catalytic serine residues in target proteases, enhancing binding affinity and selectivity .
Properties
IUPAC Name |
(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSZIMWOFNPNR-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727003 | |
| Record name | (2S,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596817-06-0 | |
| Record name | (2S,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves the reaction of 2-chloroacetyl chloride with 4-fluoropyrrolidine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Synthesis Overview
The synthesis of (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves the reaction of 2-chloroacetyl chloride with 4-fluoropyrrolidine-2-carbonitrile under basic conditions, often utilizing triethylamine to neutralize hydrochloric acid produced during the reaction. The purification of the product is commonly achieved through column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to inhibit specific enzymes, making it valuable in drug development.
- Case Study : Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on certain neuroreceptors, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its reactive functional groups facilitate various chemical transformations.
| Reaction Type | Example Products | Conditions |
|---|---|---|
| Substitution Reactions | Amides, Thioethers | Nucleophiles (amines/thiols), triethylamine |
| Reduction Reactions | Alcohol Derivatives | Sodium borohydride in methanol/ethanol |
| Oxidation Reactions | Carboxylic Acids or Ketones | Potassium permanganate or chromium trioxide |
Biological Studies
The compound's unique structure makes it suitable for studying enzyme inhibition and receptor binding mechanisms. The chloroacetyl group enhances its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The fluorine atom may enhance binding affinity and specificity through interactions with the target’s active site .
Comparison with Similar Compounds
Stereochemical Influence on Activity
The (2S,4S)-stereochemistry is pivotal for FAP inhibition. Studies show that the (4S)-fluoro substituent adopts an endo-puckered ring conformation, stabilizing hyperconjugative interactions and improving binding to FAP’s hydrophobic S1 pocket. In contrast, the (4R)-isomer exhibits an unfavorable exo-puckered conformation, leading to a 300-fold reduction in potency (IC50 = 1000 nM vs. 3.3 nM for the (4S)-isomer) . Similarly, the (2S)-configuration ensures proper alignment of the 2-cyano group with FAP’s catalytic serine, a feature absent in non-cyanated analogs .
Key Data :
Substitution Patterns and Potency
Fluorination at C4
- Monofluorination: The (4S)-monofluoro substitution (e.g., in SB03045) retains FAP inhibitory potency (IC50 = 3.3 nM) comparable to the 4,4-difluoro analog (IC50 = 3.2 nM in FAPI-04). Removing one fluorine reduces steric bulk without compromising activity, suggesting optimal occupancy of FAP’s S1 pocket .
- Difluorination : While 4,4-difluoro analogs (e.g., FAPI-04) show similar potency, they may exhibit faster renal clearance in vivo, limiting tumor retention .
Chloroacetyl vs. Other Electrophilic Groups
The chloroacetyl group in (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile enhances reactivity toward nucleophilic serine residues. Comparatively, boronic acid-based inhibitors (e.g., N-alkylglycoside-boronic acid derivatives) show higher DPP-IV inhibition (Ki < 1 nM) but lower selectivity for FAP .
Comparison with DPP-IV Inhibitors
- Melogliptin : A related DPP-IV inhibitor with a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile core but substituted with a triazolylmethylcyclopentyl group. Melogliptin’s mesylate salt exhibits high oral bioavailability, whereas the chloroacetyl derivative prioritizes FAP inhibition over DPP-IV .
- Saxagliptin Analogs: Replace the 2-cyano group with a carbonyl, reducing covalent binding to serine proteases and shifting selectivity toward DPP-IV .
Structural Comparison :
| Compound | Key Substituents | Primary Target | IC50 (Target) |
|---|---|---|---|
| (2S,4S)-Chloroacetyl analog | Chloroacetyl, 4S-fluoro, 2-cyano | FAP | 3.3 nM |
| Melogliptin | Triazolylmethylcyclopentyl, 2-cyano | DPP-IV | ≤5 nM |
| FAPI-04 | Quinolinoyl-glycyl, 4,4-difluoro | FAP | 3.2 nM |
Pharmacokinetic and Stability Considerations
- In Vivo Stability : The chloroacetyl group may confer faster metabolic clearance compared to boronic acid derivatives, necessitating radio-labeling (e.g., 68Ga-SB03045) for imaging applications .
- Tumor Retention : [68Ga]Ga-SB03045 shows rapid tumor uptake but shorter retention (<25 hours) compared to antibody-based FAP-targeting agents, highlighting a trade-off between clearance and imaging window .
Biological Activity
Overview
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features include a chloroacetyl group, a fluorine atom, and a pyrrolidine ring, which contribute to its biological activity. This article explores its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with 4-fluoropyrrolidine-2-carbonitrile under basic conditions, often using triethylamine to neutralize hydrochloric acid produced during the reaction. The mixture is purified through methods such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity and yield .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The presence of the fluorine atom enhances binding affinity and specificity at the target's active site.
Mechanism Highlights:
- Covalent Bond Formation : The chloroacetyl group reacts with nucleophiles in target proteins.
- Enhanced Binding : Fluorine increases interaction strength with active sites.
Research Findings
Recent studies have focused on the compound’s role in medicinal chemistry, particularly as an intermediate for synthesizing pharmaceuticals targeting neurological disorders and other diseases.
Case Studies
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. Its inhibition could lead to improved glycemic control in diabetic patients .
- Receptor Binding Studies : Various studies have demonstrated its efficacy in binding assays where it competes with known ligands for receptor sites, indicating potential therapeutic applications in treating neurological disorders.
- Pharmacological Applications : This compound has been explored as a precursor for developing new drugs aimed at treating conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier and modulate neurotransmitter activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate | Different functional groups | Limited neurological applications |
| 4-arylthieno[2,3-b]pyridine-2-carboxamides | Different core structure | Used in cancer treatment |
| (2S,4S)-1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | Chloroacetyl + Fluorine | Strong enzyme inhibition and receptor binding |
Q & A
Q. What are the optimized synthetic routes for (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via sequential functionalization of the pyrrolidine core. A representative route involves:
- Step 1 : Reacting (4S)-4-fluoro-L-prolinamide with bromoacetyl bromide in THF using potassium 2-ethylhexanoate as a base, yielding (2S,4S)-1-(bromoacetyl)-4-fluoropyrrolidine-2-carbonitrile (58% yield) .
- Step 2 : Substituting bromine with chlorine via treatment with chloroacetyl chloride and triethylamine in DMF, achieving 86% yield . Key factors include solvent choice (DMF for solubility), temperature control (0–20°C to minimize side reactions), and stoichiometric ratios (1.1 eq. chloroacetyl chloride).
Q. Which analytical techniques are critical for characterizing the stereochemical purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign diastereotopic protons and carbons. For example, the 4-fluoropyrrolidine moiety shows distinct splitting patterns (e.g., δ 4.78 ppm, J = 8.9 Hz for fluorinated protons) .
- HRMS : Confirm molecular weight (e.g., calculated m/z 241.0753 for C₇H₉ClFN₂O; observed 241.0750) .
- Powder XRPD : Differentiate anhydrous vs. hydrate forms (e.g., humidity-induced peak shifts at 2θ = 12.5° and 18.7°) .
Q. How does stereochemistry at the 2S and 4S positions impact synthetic intermediates?
Methodological Answer: The 2S,4S configuration ensures proper spatial alignment for downstream reactions. For example:
- Coupling reactions : The 2-carbonitrile group facilitates nucleophilic substitutions (e.g., with Boc-protected amino acids) .
- Fluorine positioning : The 4S-fluorine stabilizes the pyrrolidine ring’s chair conformation, critical for DPP-IV inhibitor activity .
Advanced Research Questions
Q. What strategies resolve contradictions between calculated and observed HRMS data for derivatives of this compound?
Methodological Answer: Minor discrepancies (e.g., Δm/z < 0.005) arise from isotopic abundance or adduct formation. Mitigation steps include:
- Ion source optimization : Reduce in-source fragmentation by lowering ESI voltage.
- Internal calibration : Use lock-mass compounds (e.g., fluorinated analogs) for precise mass correction .
Q. How do structural modifications (e.g., N-acyl groups) influence DPP-IV inhibitory potency?
Methodological Answer: SAR studies reveal:
- Electron-withdrawing substituents : Chloroacetyl enhances electrophilicity at the carbonyl, improving enzyme binding (IC₅₀ = 12 nM vs. 45 nM for bromoacetyl) .
- Bulkier groups : Cyclooctylglycyl derivatives reduce potency due to steric clashes in the S2 pocket .
- Fluorine substitution : The 4S-fluorine optimizes hydrogen bonding with Glu205/206 residues in DPP-IV .
Q. What methodologies ensure stability of this compound under varying humidity and temperature?
Methodological Answer:
Q. How can polymorphic forms of this compound be identified and controlled during scale-up?
Methodological Answer:
Q. What green chemistry approaches improve atom economy in its synthesis?
Methodological Answer:
- Chiral resolution : Replace salt-forming steps with water-mediated crystallization, achieving 95% enantiomeric excess and reducing PMI by 32.0 g/g .
- Solvent recycling : Recover DMF (>90%) via vacuum distillation, cutting waste generation by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
